(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane
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Overview
Description
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. The presence of multiple hydroxy(diphenyl)methyl groups and a dioxolane ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The initial step involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring. For instance, the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield the dioxolane ring.
Introduction of Hydroxy(diphenyl)methyl Groups: The next step involves the introduction of hydroxy(diphenyl)methyl groups at the 4 and 5 positions of the dioxolane ring. This can be achieved through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxy(diphenyl)methyl groups can participate in hydrogen bonding, while the dioxolane ring can provide structural stability and rigidity. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hydroxyphenyl)-2-methyl-2-phenyl-1,3-dioxolane: Similar structure but lacks the diphenylmethyl groups.
4,5-Bis(methoxyphenyl)-2-methyl-2-phenyl-1,3-dioxolane: Contains methoxy groups instead of hydroxy groups.
4,5-Bis(phenyl)-2-methyl-2-phenyl-1,3-dioxolane: Lacks the hydroxy groups.
Uniqueness
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is unique due to the presence of both hydroxy(diphenyl)methyl groups and a dioxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Biological Activity
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane, commonly referred to as TADDOL, is a chiral compound with significant applications in asymmetric synthesis and organometallic chemistry. Its unique structure allows it to function as a chiral auxiliary and a catalyst in various reactions, particularly in the synthesis of optically active compounds. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula: C₃₆H₃₂O₄
- Molecular Weight: 528.65 g/mol
- CAS Number: 109306-21-0
- Physical State: Solid at room temperature
- Melting Point: 120 °C
- Boiling Point: Approximately 701.9 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand in catalytic processes. It has been shown to facilitate the formation of various organometallic complexes which can exhibit significant biological activities.
Key Mechanisms:
- Chiral Catalysis : The compound acts as a chiral auxiliary in asymmetric synthesis, enhancing the selectivity and yield of biologically active compounds.
- Metal Coordination : It can coordinate with metals to form complexes that exhibit enhanced reactivity and selectivity in organic transformations.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of TADDOL derivatives. For instance:
- A derivative of TADDOL was tested against various cancer cell lines and showed significant cytotoxicity.
- The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
TADDOL has also been evaluated for its antimicrobial properties:
- Studies demonstrated that certain derivatives possess antibacterial activity against Gram-positive bacteria.
- The mode of action appears to involve disruption of bacterial cell membranes.
Case Studies
- Anticancer Efficacy : A study published in Frontiers in Chemistry reported that TADDOL derivatives could effectively inhibit tumor growth in vivo models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.
- Antimicrobial Testing : Research conducted by Miha Virant et al. (2019) demonstrated that TADDOL derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for developing new antimicrobial agents.
Data Table: Biological Activities of TADDOL Derivatives
Properties
IUPAC Name |
[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMFUMIQACODH-CZNDPXEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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